molecular formula C53H56O8P2 B14084088 Methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite)

Methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite)

Cat. No.: B14084088
M. Wt: 883.0 g/mol
InChI Key: XKMLJQTZDXMHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite) is a complex organic compound with a unique structure that combines glucopyranoside, benzoate, and phosphinite groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite) involves multiple steps, starting with the preparation of the glucopyranoside core. The glucopyranoside is then esterified with benzoic acid derivatives to form the dibenzoate. Finally, the phosphinite groups are introduced through a reaction with bis(3,5-dimethylphenyl)phosphine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various ester derivatives .

Mechanism of Action

The mechanism of action of methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite) involves its interaction with specific molecular targets. The phosphinite groups can coordinate with metal ions, influencing catalytic activity and reactivity. The glucopyranoside and benzoate groups may interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite) is unique due to its combination of glucopyranoside, benzoate, and phosphinite groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

[5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H56O8P2/c1-33-20-34(2)25-43(24-33)62(44-26-35(3)21-36(4)27-44)60-48-47(32-57-51(54)41-16-12-10-13-17-41)58-53(56-9)50(59-52(55)42-18-14-11-15-19-42)49(48)61-63(45-28-37(5)22-38(6)29-45)46-30-39(7)23-40(8)31-46/h10-31,47-50,53H,32H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMLJQTZDXMHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)OC3C(OC(C(C3OP(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC(=O)C6=CC=CC=C6)OC)COC(=O)C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)OC3C(OC(C(C3OP(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC(=O)C6=CC=CC=C6)OC)COC(=O)C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H56O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

883.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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